molecular formula C6H8O3 B2957424 1-Hydroxy-3-methylene-cyclobutanecarboxylic acid CAS No. 156517-94-1

1-Hydroxy-3-methylene-cyclobutanecarboxylic acid

Cat. No. B2957424
CAS RN: 156517-94-1
M. Wt: 128.127
InChI Key: DCWSIGMEQOMJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-3-methylene-cyclobutanecarboxylic acid is a chemical compound with the molecular formula C6H8O3 and a molecular weight of 128.127 . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Ester and Formyl Group Control in Cyclobutene Reactions : Research demonstrates the competition between ester and formyl groups in controlling the torquoselectivity of cyclobutene electrocyclic reactions, confirming theoretical predictions about electrocyclization products (Niwayama & Houk, 1992).

  • Asymmetric Photocycloadditions Using Chiral Tether Groups : Studies have shown that chiral α- and β-hydroxy acids serve as effective tether groups for intramolecular and diastereoselective [2 + 2] photocycloadditions, leading to cyclobutane lactones with high diastereoselectivities and regiocontrol (Faure et al., 2002).

Structural and Synthetic Studies

  • Synthesis and Structural Analysis of Cyclobutane Derivatives : Research on the synthesis and X-ray structural analysis of cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid highlights its potential as an achiral non-protein amino acid, offering insights into its structural properties and synthesis methods (Austin et al., 1987).

  • Cyclobutyl-Containing Analogues of Amino Acids : The synthesis of unknown cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids has been achieved, revealing distinct pKa values and almost planar cyclobutane rings, indicating their role as conformationally restricted analogues of threonine (Feskov et al., 2017).

properties

IUPAC Name

1-hydroxy-3-methylidenecyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-2-6(9,3-4)5(7)8/h9H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWSIGMEQOMJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.